3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)
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Overview
Description
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) is a chemical compound characterized by its unique structure, which includes two oxetane rings connected by a hexane chain with oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) typically involves the reaction of hexane-1,6-diol with oxetane derivatives under specific conditions. One common method includes the use of acid catalysis to facilitate the formation of the oxymethylene linkages . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of phase transfer catalysis (PTC) can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane rings, using reagents like sodium hydroxide or other strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with unique mechanical properties.
Biology: Potential use in the development of biocompatible materials for medical applications.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) involves its ability to undergo polymerization, forming long chains that contribute to its mechanical strength and stability. The oxetane rings play a crucial role in the cross-linking process, enhancing the material’s durability and resistance to environmental factors .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
- 1,6-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamido)hexane
- 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane
Uniqueness
Compared to similar compounds, 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) stands out due to its unique oxetane rings, which provide enhanced cross-linking capabilities and mechanical properties. This makes it particularly valuable in applications requiring high durability and stability .
Properties
CAS No. |
162366-56-5 |
---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-ethyl-3-[6-[(3-ethyloxetan-3-yl)methoxy]hexoxymethyl]oxetane |
InChI |
InChI=1S/C18H34O4/c1-3-17(13-21-14-17)11-19-9-7-5-6-8-10-20-12-18(4-2)15-22-16-18/h3-16H2,1-2H3 |
InChI Key |
GBDPVIKGIRHANI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCCCCCOCC2(COC2)CC |
Origin of Product |
United States |
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